5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
Molecular Structure Analysis
Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction1. The exact structure of “5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” would require more specific information or a detailed analysis using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions
The reactivity of pyrimidine derivatives can vary greatly depending on the substituents attached to the ring carbon and nitrogen atoms1. Detailed reaction mechanisms would require specific studies on the compound .
Scientific Research Applications
Supramolecular Structures
5-(4-Methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione and related compounds form various supramolecular structures. In a study by Rezende et al. (2005), different forms of this compound were linked by hydrogen bonds into chains with varying ring structures. This structural variety suggests potential applications in materials science, particularly in the development of molecular assemblies and networks (Rezende et al., 2005).
Synthesis and Theoretical Study for Corrosion Inhibition
A derivative of this compound, 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione, was synthesized and analyzed for its corrosion inhibition properties. This research, conducted by Hadi et al. (2018), used density functional theory (DFT) to study molecular structure and efficiency of inhibition, indicating potential applications in materials science and engineering (Hadi et al., 2018).
Antimycobacterial Activity
Yushin et al. (2020) synthesized a series of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and tested them for antimycobacterial activity. The compounds displayed varying strengths of activity, suggesting their potential in developing new antimycobacterial drugs (Yushin et al., 2020).
Cardiovascular Applications
Irshad et al. (2022) investigated pyrimidine 2,4,6-trione derivatives for their role in blocking L-type calcium channels. These properties make them effective in treating cardiovascular diseases. The study involved computational and experimental methods to explore their potential as antihypertensive agents (Irshad et al., 2022).
Safety And Hazards
Future Directions
The field of pyrimidine derivatives is a rapidly growing area of organic synthesis, with new compounds being synthesized and tested for various biological activities1. Future research might focus on synthesizing new derivatives, understanding their mechanisms of action, and assessing their potential as therapeutic agents.
Please note that this information is quite general and might not fully apply to “5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione”. For more specific information, further research or consultation with a specialist in the field might be necessary.
properties
IUPAC Name |
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBESJIUIWGMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327167 | |
Record name | NSC636600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
56504-51-9 | |
Record name | NSC636600 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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